molecular formula C16H14N4O2S B2783053 2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide CAS No. 1376438-57-1

2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide

Cat. No. B2783053
CAS RN: 1376438-57-1
M. Wt: 326.37
InChI Key: BKPYUYJFRWTSKW-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyrazol group (a five-membered ring containing 3 carbon atoms and 2 nitrogen atoms), and a pyridin group (a six-membered ring containing 5 carbon atoms and 1 nitrogen atom). The ethene (also known as ethylene) group contains a double bond between two carbon atoms, and the sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, pyrazol, and pyridin rings would likely contribute to a planar structure, while the ethene and sulfonamide groups could introduce some degree of non-planarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could make it relatively soluble in polar solvents .

Scientific Research Applications

Antibacterial and Anticancer Activities

Research has demonstrated the synthesis and evaluation of novel heterocyclic compounds containing sulfonamido moieties, highlighting their potential as antibacterial agents. Compounds synthesized from similar structures have shown significant antibacterial activity, suggesting a promising avenue for developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Additionally, some sulfonamide derivatives have been synthesized to investigate their in-vitro anticancer activity, with certain compounds displaying higher activity than traditional chemotherapy drugs, indicating their potential in cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition

Studies on sulfonamide-based compounds have shown significant inhibitory effects on human carbonic anhydrase isoenzymes, which are important for various physiological functions. These findings suggest potential applications in treating diseases related to enzyme dysfunction (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Fluorescent Sensing and Molecular Reporting

The development of heteroatom-containing organic fluorophores demonstrates the capability of such compounds for use as fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. This highlights their potential application in environmental monitoring and biological research (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-phenyl-N-(2-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,13-9-14-6-2-1-3-7-14)19-15-8-4-10-17-16(15)20-12-5-11-18-20/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPYUYJFRWTSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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